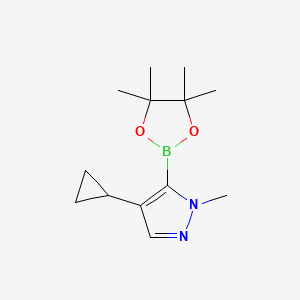
4-Cyclopropyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Cyclopropyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole” is a chemical compound . It is an important boronic acid derivative .
Synthesis Analysis
The compound was obtained by a five-step substitution reaction . The synthesis involved the use of pinacol boronic acid, which plays an irreplaceable role in organic synthesis .Molecular Structure Analysis
The structure of the compound was confirmed by MS, 1H NMR, 13C NMR, and FT-IR spectroscopy methods . The single crystal was structurally determined by X-ray diffraction . The crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization .Chemical Reactions Analysis
The compound is an important intermediate in organic synthesis . It is often used in boronic acid compounds . One of the most famous reactions it is involved in is the Suzuki–Miyaura reaction .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 354.3±15.0 °C and a predicted density of 1.16±0.1 g/cm3 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A study focused on the synthesis and characterization of similar pyrazole derivatives, providing insights into their structural properties and potential applications. For instance, Liao et al. (2022) investigated a related compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, for its raw material potential in synthesis, confirming its structure through spectroscopic methods and X-ray diffraction. Density functional theory (DFT) calculations were performed to understand the molecular structure, aligning with X-ray results (Liao et al., 2022).
Antimicrobial and Antituberculosis Activity
Research into pyrazole derivatives has also shown promise in medicinal chemistry, particularly in antimicrobial and antituberculosis applications. Sangani et al. (2016) synthesized a series of pyrazolo[1,2-b]phthalazine derivatives and evaluated their in vitro antimicrobial activity against pathogenic strains, finding several compounds with excellent activity compared to first-line drugs. In vitro antituberculosis activity was also promising, with specific compounds showing significant effectiveness against Mycobacterium tuberculosis H37Rv (Sangani et al., 2016).
Pharmacological Potential
Another study by Alam et al. (2016) focused on the design, synthesis, and evaluation of pyrazole derivatives as potential anticancer agents. These compounds were assessed for their inhibitory activity against topoisomerase IIα, a key enzyme in DNA replication, and cytotoxicity against various cancer cell lines. Molecular docking studies provided insights into the binding modes of these compounds, indicating their potential as anticancer agents (Alam et al., 2016).
Innovative Synthetic Approaches
Research in organic chemistry has also explored innovative synthetic approaches using pyrazole derivatives. For example, Pla et al. (2014) utilized 5-(methylthio)tetrazoles as synthons in the stereoselective synthesis of polycyclic pyrazolines, demonstrating the versatility of these compounds in constructing complex organic structures with high diastereoselectivity (Pla et al., 2014).
Safety and Hazards
The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280a) .
Wirkmechanismus
Target of Action
Similar compounds have been reported to act as c-met kinase inhibitors, suggesting a potential role in cancer treatment .
Mode of Action
If it acts similarly to related compounds, it may inhibit the activity of c-Met kinase, a protein involved in cell growth, survival, and migration . This inhibition could potentially disrupt the growth and proliferation of cancer cells.
Eigenschaften
IUPAC Name |
4-cyclopropyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O2/c1-12(2)13(3,4)18-14(17-12)11-10(9-6-7-9)8-15-16(11)5/h8-9H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNFSWIRHCGCMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2C)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2821980.png)
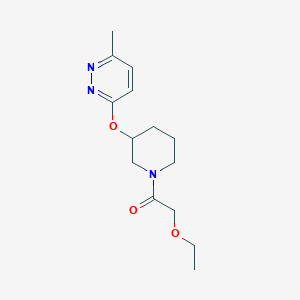
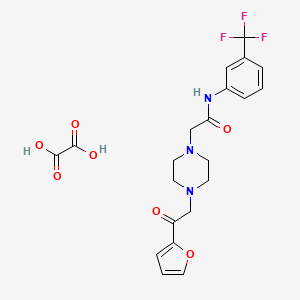
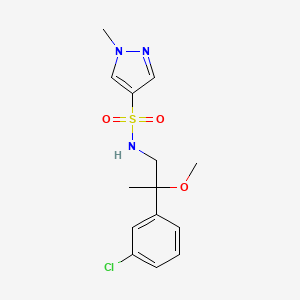
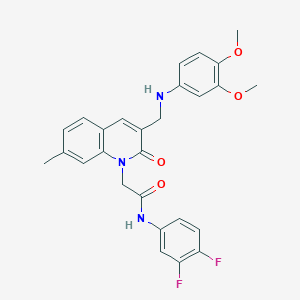
![methyl 2-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}-5-methylthiophene-3-carboxylate](/img/structure/B2821989.png)
![[2-(4-Fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2821991.png)


![3,5-Dimethyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2821997.png)
![N-(2-ethoxyphenyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2821999.png)


![2-Chloro-1-(3-cyclopropyl-7-oxa-2-azaspiro[3.5]nonan-2-yl)propan-1-one](/img/structure/B2822003.png)